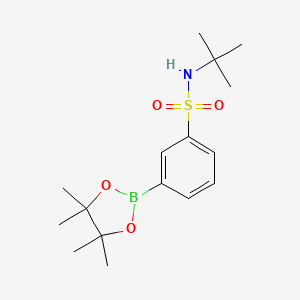

N-叔丁基-3-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

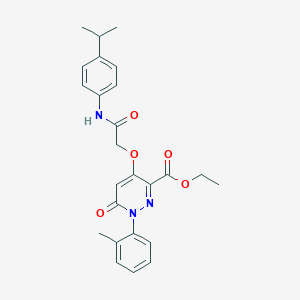

The compound N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative with potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related benzenesulfonamide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves lithiation followed by reaction with various reagents. For example, the preparation of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved lithiation of a tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid, was achieved by alkylation of a glycine derivative with pinacol (chloromethyl)boronate . These methods could potentially be adapted for the synthesis of N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structures of benzenesulfonamide derivatives are characterized by their crystalline forms and intermolecular interactions. For instance, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide crystallizes in a triclinic space group with extensive π-π interactions and hydrogen bonding . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions. Alkyl splitting of a benzenesulfonamide with alkali solution has been reported, which is unusual for amides . Additionally, cyclization and rearrangement reactions have been observed, such as the formation of benzisothiazole dioxides from N-aryl-N-tert-butoxycarbonyl-o-toluenesulfonamides . These reactions highlight the versatility of benzenesulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as their pKa values and electrochemical cleavage potentials, are important for their practical applications. The pKa values of a series of benzenesulfonamides have been determined, indicating their basicity in different solvents . Electrochemical studies have also been conducted to explore selective deprotection within this substance group . These properties are essential for the design and use of benzenesulfonamide derivatives in various chemical contexts.

科学研究应用

预防脑血管痉挛

一项研究调查了内皮素受体拮抗剂在预防蛛网膜下腔出血引起的脑血管痉挛方面的有效性,展示了磺酰胺衍生物在神经系统疾病中的潜在治疗应用 (Zuccarello 等人,1996 年)。

增强对映选择性

研究披露了一种新型亲电氟化试剂,突出了磺酰胺结构在提高化学反应对映选择性中的作用,可能适用于药理活性化合物的合成 (Yasui 等人,2011 年)。

氧化催化剂设计

一项关于磺酰胺取代的铁酞菁的研究证明了其作为氧化催化剂的显着稳定性和有效性,为其在合成化学和工业应用中开辟了道路 (Işci 等人,2014 年)。

生物活性研究

对磺酰胺类中的非自由基与稳定自由基化合物进行比较分析,强调了它们的生物活性,指出了潜在的生物医学应用,特别是在治疗性药物开发中 (Chatterjee 等人,2022 年)。

氧化交叉偶联反应

对 N-(2'-苯基苯基)苯磺酰胺的研究探索了它们在与烯烃的氧化交叉偶联反应中的反应性,进一步说明了磺酰胺化合物在复杂有机合成中的效用 (Miura 等人,1998 年)。

作用机制

Target of Action

The primary target of the compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The compound 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters, such as this compound, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds in organic compounds . This allows for the synthesis of a wide variety of complex organic molecules.

Action Environment

The action of 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.

安全和危害

未来方向

属性

IUPAC Name |

N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-10-8-9-12(11-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJNPEGKWGUNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)

![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)

![3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide](/img/structure/B2546177.png)

![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)